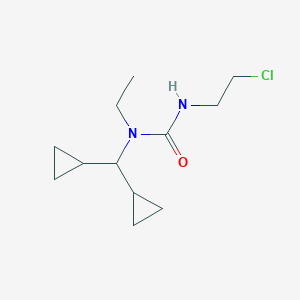
N-(Acetylpropylidene)aminoguanidine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetylpropylidene)aminoguanidine acetate is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylpropylidene)aminoguanidine acetate typically involves the reaction of aminoguanidine with acetylpropylidene under controlled conditions. The process often requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. Common solvents used in the synthesis include ethanol and methanol, while catalysts such as sulfuric acid or hydrochloric acid may be employed to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure efficient production. The use of advanced equipment and automation can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(Acetylpropylidene)aminoguanidine acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
N-(Acetylpropylidene)aminoguanidine acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to produce novel compounds and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and as an inhibitor of specific enzymes.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
作用機序
The mechanism of action of N-(Acetylpropylidene)aminoguanidine acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with various pathological conditions . By inhibiting these processes, the compound can reduce oxidative stress and inflammation, thereby exerting its therapeutic effects.
類似化合物との比較
N-(Acetylpropylidene)aminoguanidine acetate can be compared with other similar compounds, such as aminoguanidine and its derivatives. These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific chemical structure, which allows it to participate in a broader range of reactions and exhibit distinct properties.
List of Similar Compounds
Aminoguanidine: Known for its role as an inhibitor of diamine oxidase and nitric oxide synthase.
Pimagedine: An investigational drug for the treatment of diabetic nephropathy.
Hydrazinecarboximidamide: Another derivative with potential biological activity.
特性
CAS番号 |
54978-19-7 |
|---|---|
分子式 |
C8H16N4O3 |
分子量 |
216.24 g/mol |
IUPAC名 |
acetic acid;2-[(E)-4-oxopentylideneamino]guanidine |
InChI |
InChI=1S/C6H12N4O.C2H4O2/c1-5(11)3-2-4-9-10-6(7)8;1-2(3)4/h4H,2-3H2,1H3,(H4,7,8,10);1H3,(H,3,4)/b9-4+; |
InChIキー |
FUPKXZDABJJREO-JOKMOOFLSA-N |
異性体SMILES |
CC(=O)CC/C=N/N=C(N)N.CC(=O)O |
正規SMILES |
CC(=O)CCC=NN=C(N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


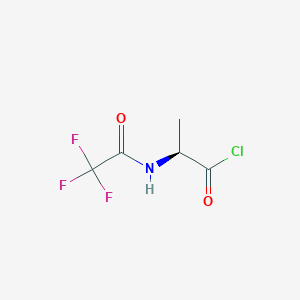


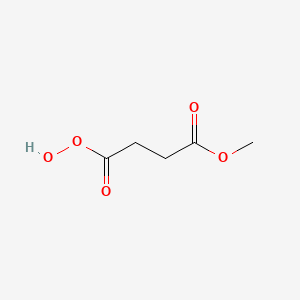
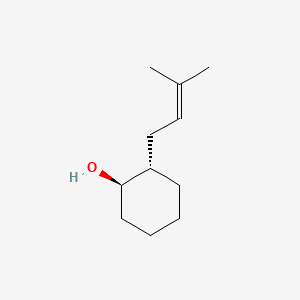
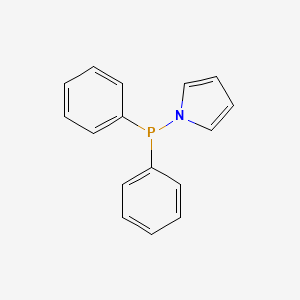
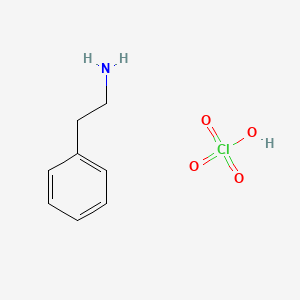
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
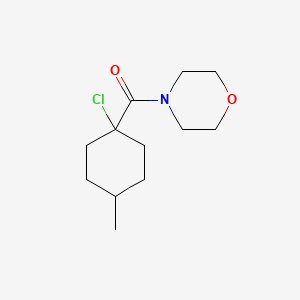
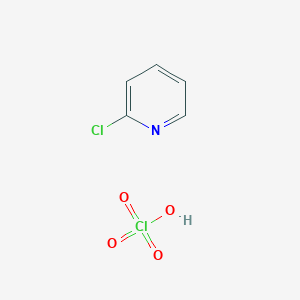
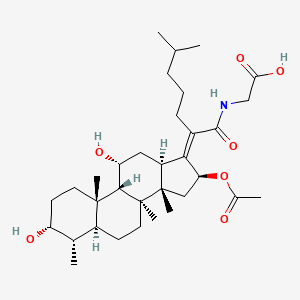
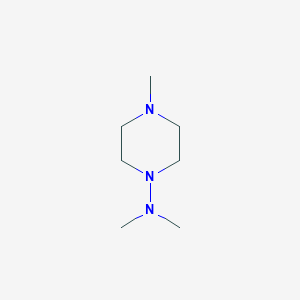
methanethione](/img/structure/B14637979.png)
